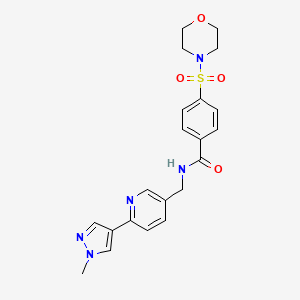

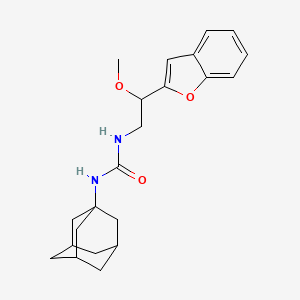

![molecular formula C26H26FN5O2 B2983075 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923178-95-4](/img/structure/B2983075.png)

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemokine Antagonists

Precursors similar to the compound are involved in the synthesis of chemokine antagonists .

Antimicrobial Applications

Piperazine derived ligands and their metal complexes have shown applications in antimicrobial fields .

Antioxidant Properties

These compounds also exhibit antioxidant characteristics .

Antihistaminic Effects

They are known for antihistaminic effects, which could be useful in allergy treatments .

DNA and Protein Binding

These derivatives have shown potential in DNA and protein binding, which is crucial for understanding cellular processes .

Catalysts in Polymerization

They can act as catalysts in ring-opening polymerization (ROP), which is a method used to create certain kinds of polymers .

Metal-Organic Frameworks

Metal-organic frameworks derived from piperazine-based ligands have been reported, which are structures used for various applications including storage, separation, and catalysis .

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-HT 1A receptor , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and sleep among other functions.

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound’s interaction with the 5-HT 1A receptor triggers a series of biochemical reactions that lead to its effects.

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, the compound inhibits the reuptake of serotonin and norepinephrine, and possibly induces their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to downstream effects such as mood elevation.

Pharmacokinetics

The compound is metabolized in the liver, with a half-life of 6–8 hours . It is excreted primarily through the kidneys . These pharmacokinetic properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The compound’s action as a 5-HT 1A receptor agonist leads to its subjective effects, which are described as mildly psychedelic and euphoriant . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, metabolic studies have shown the compound to be an inhibitor of various Cytochrome P450 enzymes in the liver, which may contribute to its side-effect profile . Additionally, the compound’s legal status and the context in which it is used can also impact its effects.

Propiedades

IUPAC Name |

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMGJOCZDIOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

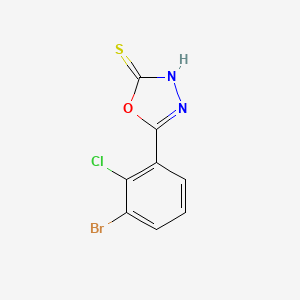

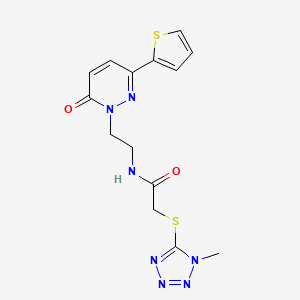

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

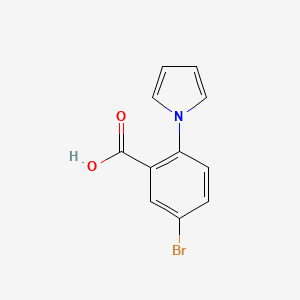

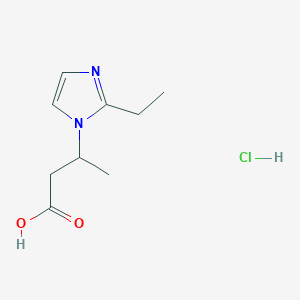

![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)

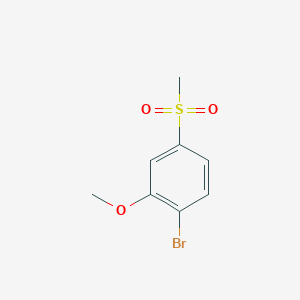

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

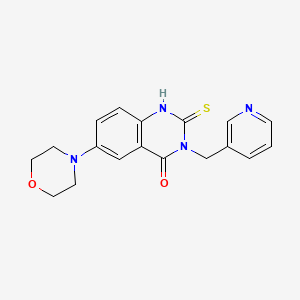

![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)